![molecular formula C9H18O3 B12553298 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 167074-04-6](/img/structure/B12553298.png)
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of diethyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol group. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride
- 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
Uniqueness
2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol is unique due to its specific diethyl substitution on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
167074-04-6 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C9H18O3/c1-3-9(4-2)11-7-8(12-9)5-6-10/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
ZFLMDSXNYOCQST-MRVPVSSYSA-N |
SMILES isomérique |
CCC1(OC[C@H](O1)CCO)CC |
SMILES canonique |
CCC1(OCC(O1)CCO)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


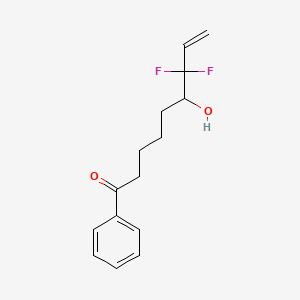

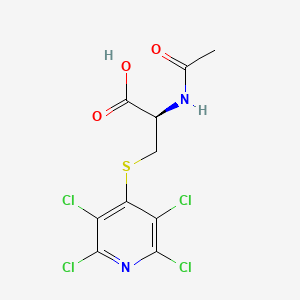


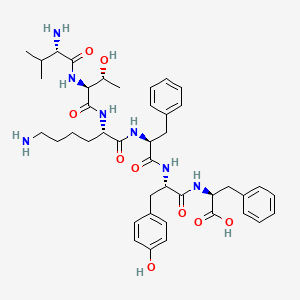
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
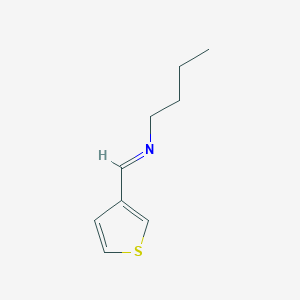
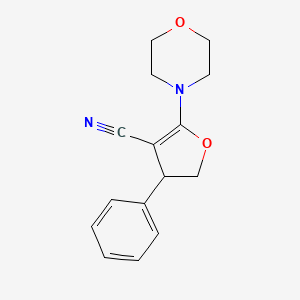
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
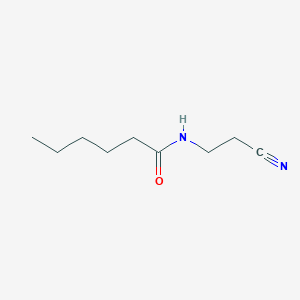
silane](/img/structure/B12553300.png)

